2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Description
BenchChem offers high-quality 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-14-11-18-20(32-14)21(28)25(12-15-5-3-2-4-6-15)22(24-18)31-13-19(27)23-16-7-9-17(10-8-16)26(29)30/h2-10,14H,11-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMNALJHFQLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure
The compound features a complex structure that includes a thienopyrimidine core substituted with a benzyl group and a nitrophenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. A study highlighted the broad-spectrum efficacy of thienopyrimidines against various pathogens, including bacteria and fungi. Specifically, compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 32 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Activity
The compound has shown promise in anticancer research. Thienopyrimidines have been implicated in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. For instance, CRCM5484, a related compound, was found to selectively inhibit BET proteins involved in cancer cell survival .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thienopyrimidine scaffold can significantly influence biological activity. The introduction of electron-withdrawing groups (like nitro groups) enhances potency against specific targets by improving binding affinity .
| Substituent | Effect on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and bioavailability |
| Nitro Group | Increases potency against bacterial strains |
| Acetamide Moiety | Contributes to overall stability and solubility |
The proposed mechanisms of action for thienopyrimidine derivatives include:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of key enzymes involved in nucleic acid synthesis.
- Disruption of Cell Membrane Integrity : Some derivatives affect bacterial cell membranes leading to increased permeability and cell lysis.
- Interference with Signal Transduction Pathways : By modulating pathways critical for cell survival and proliferation, these compounds can induce apoptosis in cancer cells .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thienopyrimidine derivatives against Staphylococcus aureus. The results indicated that certain modifications led to a significant reduction in bacterial growth with MIC values comparable to standard antibiotics .
- Anticancer Potential : Another investigation assessed the effects of a thienopyrimidine-based compound on human leukemia cells. The findings revealed that the compound induced apoptosis through caspase activation and DNA fragmentation .
Scientific Research Applications
Biological Activities
Research indicates that 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
- Cytotoxicity : Research has indicated that this compound may exhibit selective cytotoxicity against cancer cell lines. Studies have shown that similar thieno[3,2-d]pyrimidine derivatives can selectively target human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide:
| Study | Findings |
|---|---|
| Study on Antimicrobial Properties | Demonstrated significant activity against bacterial strains with MIC values comparable to standard antibiotics. |
| Cytotoxicity Evaluation | Showed selective toxicity towards cancer cell lines in vitro with minimal effects on normal cells. |
| Enzyme Inhibition Research | Identified as a potential acetylcholinesterase inhibitor with implications for treating neurodegenerative diseases. |
Preparation Methods
Cyclocondensation with Benzylamine and Methylation
A mixture of ethyl 2-aminothiophene-3-carboxylate and benzylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization to form the dihydrothienopyrimidinone intermediate. Subsequent methylation at the 6-position is achieved using methyl iodide (CH₃I) in a basic medium (e.g., potassium carbonate, K₂CO₃).
Key Reaction Conditions
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol. Structural confirmation is achieved through:
- Nuclear Magnetic Resonance (NMR) : Distinct signals for the benzyl (δ 4.5–5.0 ppm), methyl (δ 2.1–2.3 ppm), and nitro groups (δ 8.2–8.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 480.6 (calculated for C₂₃H₂₁N₅O₄S₂).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | POCl₃, 100°C, 6h | 70 | 85 |
| Chlorination | POCl₃, reflux, 8h | 65 | 90 |
| Thiol Substitution | Et₃N, DMF, 70°C | 60 | 88 |
| Alternative Thiol Source | Thiourea, H₂SO₄ | 45 | 78 |
Table 1. Optimization of reaction steps for the target compound.
Challenges and Mitigation Strategies
- Low Chlorination Efficiency : Use of excess POCl₃ (18.9 equivalents) ensures complete conversion but requires careful handling due to toxicity.
- Thiol Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation.
- Nitro Group Stability : Avoid strong reducing agents during purification to prevent reduction of the nitro group.
Scalability and Industrial Relevance
The synthesis is scalable to multi-gram quantities with consistent yields (>50%). Industrial applications may employ continuous flow reactors for the chlorination and thiol substitution steps to enhance safety and efficiency.
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step reactions, starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation : Formation of the thienopyrimidine ring using thiourea derivatives and α,β-unsaturated ketones under reflux conditions in ethanol or DMF .
- Thioether linkage : Introduction of the thioacetamide moiety via nucleophilic substitution, often using sodium hydride (NaH) or triethylamine (TEA) as a base in dimethyl sulfoxide (DMSO) .
- Functionalization : Coupling the nitroaryl group (e.g., 4-nitrophenyl) using carbodiimide coupling agents like EDC/HOBt in dichloromethane (DCM) . Critical reagents include NaH for deprotonation, TEA for acid scavenging, and anhydrous solvents to prevent hydrolysis .
Q. How is structural confirmation and purity assessed during synthesis?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm substituent integration and regiochemistry (e.g., distinguishing benzyl vs. methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) quantifies purity (>95% required for biological assays) .
Q. What preliminary biological screening assays are recommended?
Initial screens include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetamide coupling step?
- Solvent Optimization : Replace DMSO with dimethylacetamide (DMA) to reduce side reactions .
- Temperature Control : Maintain 0–5°C during coupling to minimize thioether oxidation .
- Catalyst Screening : Test alternative bases like DBU for improved nucleophilicity . Contradictory reports on solvent efficacy (DMSO vs. DMA) suggest systematic solvent polarity studies .
Q. How to resolve discrepancies in biological activity data across studies?
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., nitro group reduction), which may explain variability in in vivo vs. in vitro results .
- Target Selectivity Profiling : Employ kinome-wide screening to differentiate primary targets from off-target effects .
- Crystallography : Solve the compound’s co-crystal structure with its target (e.g., bacterial dihydrofolate reductase) to validate binding modes .
Q. What computational strategies predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with homology models of targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. How does the nitro group influence reactivity and bioactivity?
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
- Redox Activity : Nitro reduction to an amine in vivo may alter toxicity profiles, requiring cyclic voltammetry to study redox potentials .
Q. What strategies improve solubility for in vivo studies?
- Prodrug Design : Convert the nitro group to a methoxime or PEGylate the acetamide .
- Co-solvent Systems : Test cyclodextrin inclusion complexes or lipid-based nanoemulsions .
Methodological Challenges
Q. How to address stability issues during long-term storage?
- Degradation Pathways : NMR tracking reveals hydrolysis of the thioether bond in aqueous buffers (pH < 5). Stabilize with lyophilization under argon .
- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation .
Q. What analytical techniques quantify trace impurities?
- LC-MS/MS : Detect and quantify oxidation byproducts (e.g., sulfoxide derivatives) at ppm levels .
- X-ray Powder Diffraction (XRPD) : Monitor polymorphic transitions that affect dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
